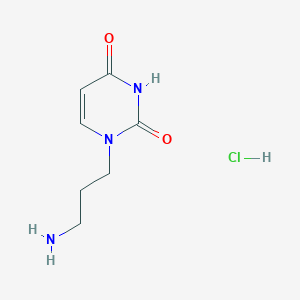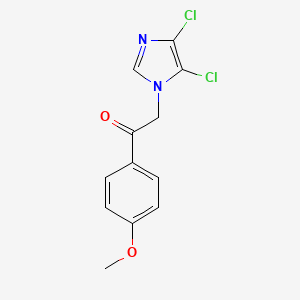
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone (DCI-ME) is a small molecule synthesized from 4,5-dichloro-1H-imidazol-1-yl and 4-methoxyphenyl ethanone. DCI-ME has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.
Scientific Research Applications
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone has been studied for its potential applications in scientific research. In particular, it has been used to study the effects of redox-active molecules on the structure and function of proteins. 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone has also been used to study the effects of redox-active molecules on the regulation of gene expression. Additionally, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone has been used to study the role of redox-active molecules in the regulation of cell signaling pathways.
Mechanism of Action
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone is a redox-active molecule that is capable of transferring electrons between proteins, DNA, and other molecules. It is believed that 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone acts as an electron donor or acceptor, depending on the redox state of the target molecule. 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone is also capable of interacting with proteins to modulate their structure and function, as well as their ability to interact with other molecules.
Biochemical and Physiological Effects
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone has been studied for its potential biochemical and physiological effects. In particular, it has been shown to modulate the activity of proteins involved in cell signaling pathways, as well as the expression of genes involved in the regulation of cell function. Additionally, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone has been shown to modulate the activity of enzymes involved in metabolism, as well as other processes.
Advantages and Limitations for Lab Experiments
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and stored, and it is relatively inexpensive. Additionally, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone is capable of transferring electrons between molecules, which makes it ideal for studying the effects of redox-active molecules on proteins and gene expression. However, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone also has some limitations. It is not as stable as other redox-active molecules, and it can be toxic to cells at high concentrations.
Future Directions
There are several potential future directions for the study of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone. Further research could be conducted to explore its effects on other proteins and gene expression pathways. Additionally, more research could be conducted to explore the effects of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone on metabolism, as well as its potential applications in drug development. Finally, further research could be conducted to explore the effects of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone on other cell types and tissues, as well as its potential applications in medical diagnosis and treatment.
Synthesis Methods
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone is synthesized via a multi-step reaction involving the condensation of 4,5-dichloro-1H-imidazol-1-yl and 4-methoxyphenyl ethanone. This reaction begins with the formation of a Schiff base intermediate from the condensation of 4-methoxyphenyl ethanone and 4,5-dichloro-1H-imidazol-1-yl. This Schiff base intermediate is then reduced to the desired product, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone, using sodium borohydride as a reducing agent.
properties
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-1-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-18-9-4-2-8(3-5-9)10(17)6-16-7-15-11(13)12(16)14/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMMECBULWVMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=NC(=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

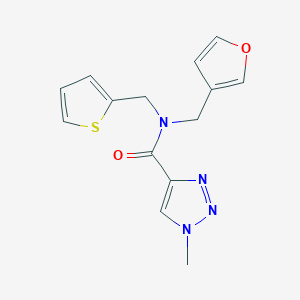
![7-(4-ethoxy-3-methoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2853717.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2853718.png)


![6-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2853721.png)
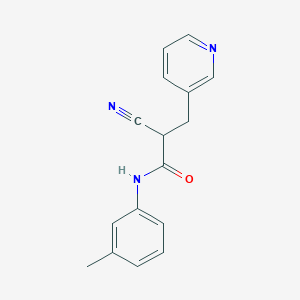
![7-(3-fluorophenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2853725.png)
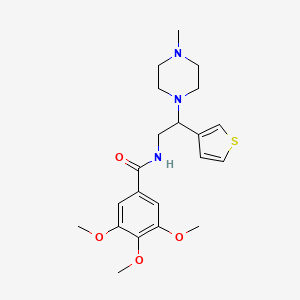
![N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2853730.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2853731.png)
![4-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B2853733.png)
